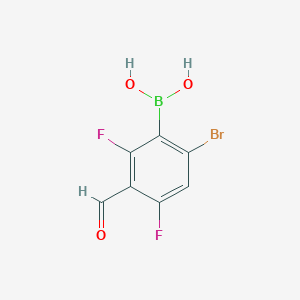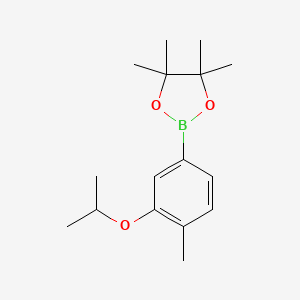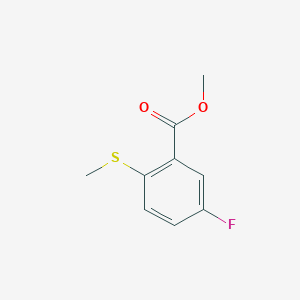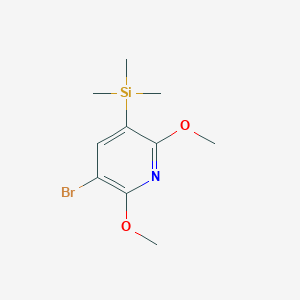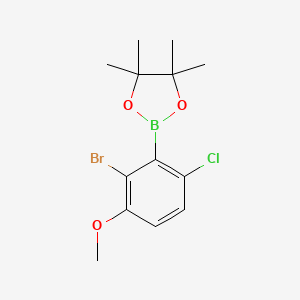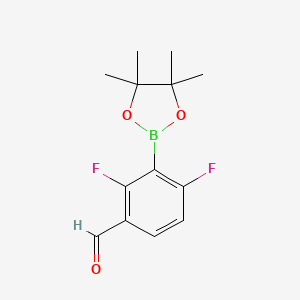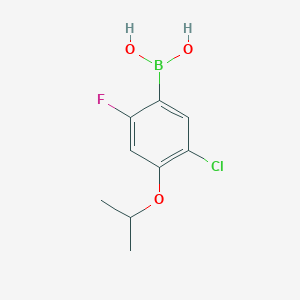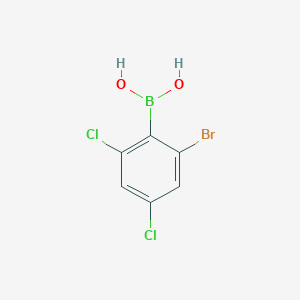
6-Bromo-2,4-dichlorophenylboronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“6-Bromo-2,4-dichlorophenylboronic acid” is a type of organoboron compound . It’s a derivative of phenylboronic acid, where the phenyl group is substituted with bromo and chloro groups .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a phenyl ring with bromo and chloro substituents, and a boronic acid group . The exact positions of these substituents could influence the compound’s properties and reactivity.Chemical Reactions Analysis
Boronic acids, including “this compound”, are known to participate in various chemical reactions. They are commonly used in Suzuki coupling reactions . They can also undergo selective hydroxylation to phenols .Wissenschaftliche Forschungsanwendungen
Metabolic Pathways and Toxicity : A study on the metabolism of 4-bromo-2,5-dimethoxyphenethylamine in rats identified various metabolites, suggesting complex metabolic pathways for brominated compounds in biological systems. This research highlights the potential of using 6-Bromo-2,4-dichlorophenylboronic acid in studies related to metabolic processes and toxicological evaluations (Kanamori et al., 2002).
Chemical Interactions and Biological Effects : Research on the combined treatment of cisplatin and 6-bromo-6-deoxy-L-ascorbic acid in mice demonstrates how brominated compounds can interact with other chemicals to influence toxicity and biological responses. This suggests a potential research application of this compound in studying chemical interactions and their effects on biological systems (Šverko et al., 1999).
Neurotoxicity Studies : The evaluation of delayed neurotoxicity of leptophos and related compounds, including brominated and chlorinated derivatives, in hens provides insights into the neurotoxic potential of such chemicals. This indicates the utility of this compound in neurotoxicity research (Abou-Donia et al., 1980).
Environmental Toxicology : Studies on the acute toxicity and stress behavior of xenobiotics like 2,4-dichlorophenoxyacetic acid on aquatic organisms highlight the environmental impact of chlorinated phenols. This underscores the potential application of this compound in environmental toxicology research (Farah et al., 2004).
Safety and Hazards
Zukünftige Richtungen
The use of boronic acids in medicinal chemistry has been growing, especially after the discovery of the drug bortezomib . The introduction of boronic acid group to bioactive molecules has shown to modify selectivity, physicochemical, and pharmacokinetic characteristics . This suggests that “6-Bromo-2,4-dichlorophenylboronic acid” and similar compounds could have potential applications in the development of new drugs .
Wirkmechanismus
Target of Action
The primary target of 6-Bromo-2,4-dichlorophenylboronic acid is the Suzuki–Miyaura cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction . The compound acts as an organoboron reagent, which is a key component in this reaction .
Mode of Action
The compound interacts with its targets through a process known as transmetalation . This is a process where formally nucleophilic organic groups are transferred from boron to palladium . The compound’s interaction with its targets results in the formation of new carbon-carbon bonds .
Biochemical Pathways
The affected pathway is the Suzuki–Miyaura cross-coupling reaction . This reaction involves the coupling of two chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The downstream effects include the formation of new carbon-carbon bonds, which is a crucial step in many organic synthesis processes .
Pharmacokinetics
Boronic acids, in general, are known for their stability and are often used in drug design due to their ability to form reversible covalent bonds with active site serine residues .
Result of Action
The result of the compound’s action is the formation of new carbon-carbon bonds through the Suzuki–Miyaura cross-coupling reaction . This can lead to the synthesis of a wide range of organic compounds, making it a valuable tool in organic chemistry .
Action Environment
The action of this compound is influenced by several environmental factors. For instance, the Suzuki–Miyaura cross-coupling reaction requires mild and functional group tolerant reaction conditions . Additionally, the stability of the compound can be affected by air and moisture .
Eigenschaften
IUPAC Name |
(2-bromo-4,6-dichlorophenyl)boronic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BBrCl2O2/c8-4-1-3(9)2-5(10)6(4)7(11)12/h1-2,11-12H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGMNZVKLHHQWPN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1Br)Cl)Cl)(O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BBrCl2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

